molecular formula C17H19FN6OS B2775526 2-[[4-amino-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide CAS No. 1037966-06-5

2-[[4-amino-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide

Katalognummer: B2775526
CAS-Nummer: 1037966-06-5
Molekulargewicht: 374.44
InChI-Schlüssel: PYCCTXLXSFBLQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[[4-Amino-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide is a chemical compound of significant interest in scientific research, particularly in the field of medicinal chemistry . This molecule incorporates a 1,2,4-triazole core, a privileged scaffold known for its diverse pharmacological properties and prevalence in various biologically active substances . The presence of both the 3-fluorophenyl and 1-cyanocyclohexyl groups makes it a valuable intermediate for investigating structure-activity relationships. Researchers can utilize this compound in the design and synthesis of novel molecules, exploring its potential interactions with biological targets. Its primary research value lies in its use as a key building block for developing new chemical entities, enabling studies in hit-to-lead optimization and other discovery chemistry applications. The specific mechanism of action and biological profile for this compound are areas for ongoing and future research investigation.

Eigenschaften

IUPAC Name

2-[[4-amino-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN6OS/c18-13-6-4-5-12(9-13)15-22-23-16(24(15)20)26-10-14(25)21-17(11-19)7-2-1-3-8-17/h4-6,9H,1-3,7-8,10,20H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCCTXLXSFBLQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-[[4-amino-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound includes:

  • A triazole ring known for its role in enzyme inhibition.
  • A sulfanyl group that enhances its interaction with biological targets.
  • A cyanocyclohexyl acetamide moiety contributing to its pharmacological properties.

The molecular formula is C15H18F3N5SC_{15}H_{18}F_{3}N_{5}S, with a molecular weight of approximately 387.4 g/mol.

Anticancer Properties

Research indicates that compounds similar to 2-[[4-amino-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide exhibit significant anticancer properties. The triazole moiety is known to inhibit various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study: Antiproliferative Activity
In a study evaluating the antiproliferative effects of triazole derivatives on human cancer cell lines, it was found that:

  • The compound exhibited an IC50 value of approximately 1.30 μM against HepG2 liver cancer cells, indicating potent activity compared to standard treatments like SAHA (IC50: 17.25 μM) .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (μM)Mechanism
2-[[4-amino-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamideHepG21.30Apoptosis induction
SAHAHepG217.25HDAC inhibition
FNAHepG295.48HDAC inhibition

Antifungal Activity

Similar triazole compounds have demonstrated antifungal properties by inhibiting fungal enzyme activity. This suggests potential applications in treating fungal infections.

Structure-Activity Relationships (SAR)

The unique combination of functional groups in this compound contributes to its biological activity. The presence of fluorinated phenyl groups has been linked to enhanced binding affinity to target enzymes and receptors.

SAR Insights:

  • Substituents on the triazole ring significantly affect the compound's potency.
  • Variations in the cyanocyclohexyl group can modulate pharmacokinetic properties such as solubility and bioavailability.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the triazole ring via cyclization reactions.
  • Introduction of the sulfanyl group through nucleophilic substitution.
  • Final acetamide formation using acetic anhydride or similar reagents.

Table 2: Synthetic Route Overview

StepReaction TypeKey Reagents
1CyclizationHydrazine derivatives
2Nucleophilic substitutionSulfur sources
3Acetamide formationAcetic anhydride

Q & A

Q. How can researchers optimize the synthesis of 2-[[4-amino-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters such as temperature (50–80°C), pH (neutral to slightly acidic), and solvent selection (e.g., DMF or ethanol). Multi-step protocols often involve cyclization of triazole precursors followed by sulfanyl-acetamide coupling. Purification via column chromatography or recrystallization is critical to isolate the target compound. Analytical techniques like HPLC and NMR should validate purity (>95%) and structural integrity .

Q. What analytical techniques are essential for characterizing the structural features of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the presence of the triazole ring, fluorophenyl group, and cyanocyclohexyl moiety. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹). X-ray crystallography, if feasible, provides definitive structural elucidation .

Q. What are the recommended storage conditions to maintain the compound’s stability?

  • Methodological Answer : Store the compound in airtight, light-protected containers at −20°C to prevent degradation. Stability tests under varying pH (4–9) and temperature conditions (25–40°C) should be conducted to assess susceptibility to hydrolysis or oxidation. Lyophilization is advised for long-term storage of aqueous solutions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

  • Methodological Answer : SAR analysis involves synthesizing analogs with modified substituents (e.g., replacing 3-fluorophenyl with thiophene or pyridine) and comparing their bioactivity profiles. Computational modeling (e.g., molecular docking) predicts interactions with target proteins (e.g., kinases or enzymes). In vitro assays (e.g., antimicrobial MIC, IC₅₀ in cancer cell lines) quantify activity changes. Cross-referencing with structurally similar compounds (e.g., triazole derivatives in ) identifies critical pharmacophores .

Q. How should researchers address contradictions in reported biological activity data across studies?

  • Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell line specificity, serum concentration). To resolve discrepancies:
  • Replicate experiments under standardized protocols.
  • Validate target engagement using biochemical assays (e.g., enzyme inhibition kinetics).
  • Perform meta-analyses of published data to identify confounding variables (e.g., solvent effects in vs. 19) .

Q. What strategies are effective in elucidating the compound’s mechanism of action in anticancer or antimicrobial contexts?

  • Methodological Answer : Transcriptomic or proteomic profiling (e.g., RNA-seq, SILAC) identifies differentially expressed genes/proteins in treated cells. Flow cytometry assesses apoptosis (Annexin V/PI staining) or cell cycle arrest. Target deconvolution via affinity chromatography or CRISPR-Cas9 knockout screens can pinpoint binding partners. Comparative studies with known inhibitors (e.g., kinase inhibitors) clarify mechanistic pathways .

Q. How can researchers develop robust analytical methods for quantifying the compound in complex matrices (e.g., plasma or tissue samples)?

  • Methodological Answer : Reverse-phase HPLC with UV/fluorescence detection or LC-MS/MS is preferred. Method validation includes:
  • Calibration curves (1–1000 ng/mL range).
  • Precision (RSD < 10%) and accuracy (80–120% recovery).
  • Sample preparation via protein precipitation (acetonitrile) or solid-phase extraction. Internal standards (e.g., deuterated analogs) correct for matrix effects .

Troubleshooting Common Experimental Challenges

Q. Why might the compound exhibit low solubility in aqueous buffers, and how can this be mitigated?

  • Methodological Answer : The cyanocyclohexyl and fluorophenyl groups contribute to hydrophobicity. Strategies include:
  • Using co-solvents (e.g., DMSO ≤1% v/v).
  • Formulating with cyclodextrins or liposomes.
  • Synthesizing water-soluble prodrugs (e.g., phosphate esters) .

Q. What steps should be taken if the synthesis yields undesired byproducts?

  • Methodological Answer : Byproducts often result from incomplete cyclization or side reactions at the sulfanyl group. Remedies include:
  • Optimizing reaction time and stoichiometry (e.g., excess thiourea for triazole formation).
  • Introducing protective groups (e.g., Boc for amines).
  • Employing gradient elution in purification .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.